

Farrerol: A Comprehensive Technical Guide to its Molecular Targets and Binding Affinities

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Compound of Interest

Compound Name: *Farrerol*

Cat. No.: *B8034756*

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Introduction

Farrerol is a natural flavanone compound isolated from the leaves of *Rhododendron dauricum* L., a plant used in traditional medicine. Emerging research has highlighted its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects. This technical guide provides an in-depth overview of the known molecular targets of **farrerol**, their binding affinities, and the experimental methodologies used to elucidate these interactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Molecular Targets and Binding Affinities

Farrerol exerts its biological effects by interacting with a range of molecular targets. While much of the research has focused on its qualitative effects on signaling pathways, some studies have provided quantitative binding data.

Quantitative Binding Affinity Data

Molecular docking studies have been instrumental in predicting and quantifying the binding of **farrerol** to several key protein targets. The binding affinities for the enantiomers of **farrerol**, (+)-**farrerol** and (-)-**farrerol**, have been determined for ubiquitin C-terminal hydrolase L3

(UCHL3), Signal Transducer and Activator of Transcription 3 β (STAT3 β), Protein Tyrosine Phosphatase 1B (PTP1B), and Glycogen Synthase Kinase 3 β (GSK3 β)[1].

Target Protein	Farrerol Enantiomer	Binding Affinity (kcal/mol)
UCHL3	(-)-Farrerol	-7.5
(+)-Farrerol	-6.8	
STAT3 β	(-)-Farrerol	-7.2
(+)-Farrerol	-7.1	
PTP1B	(-)-Farrerol	-8.2
(+)-Farrerol	-7.9	
GSK3 β	(-)-Farrerol	-8.5
(+)-Farrerol	-8.1	

Surface Plasmon Resonance (SPR) has also been employed to confirm the direct binding of **farrerol** to UCHL3, identifying it as a direct activator of this deubiquitinase[2][3][4][5]. Similarly, biolayer interferometry (BLI) and molecular docking studies have confirmed that **farrerol** directly binds to and inhibits the kinase activity of GSK-3 β [6][7][8].

Qualitative Molecular Targets and Signaling Pathways

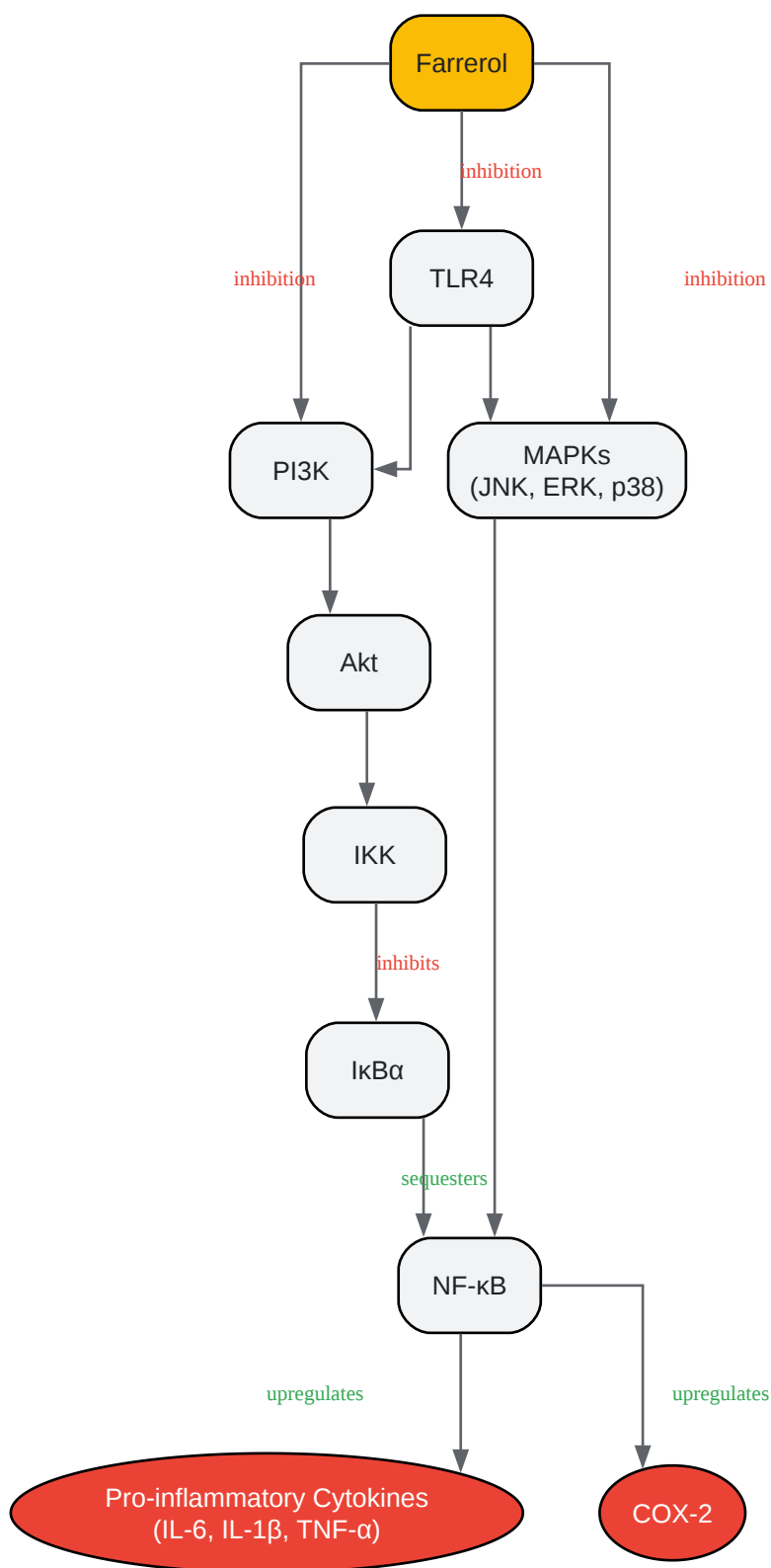
Farrerol modulates a wide array of signaling pathways implicated in various physiological and pathological processes. A comprehensive review of the literature highlights **farrerol**'s influence on the following key molecular players[1][2][6][9][10]:

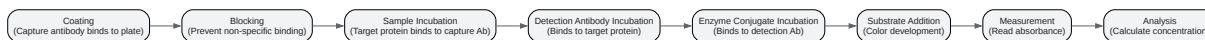
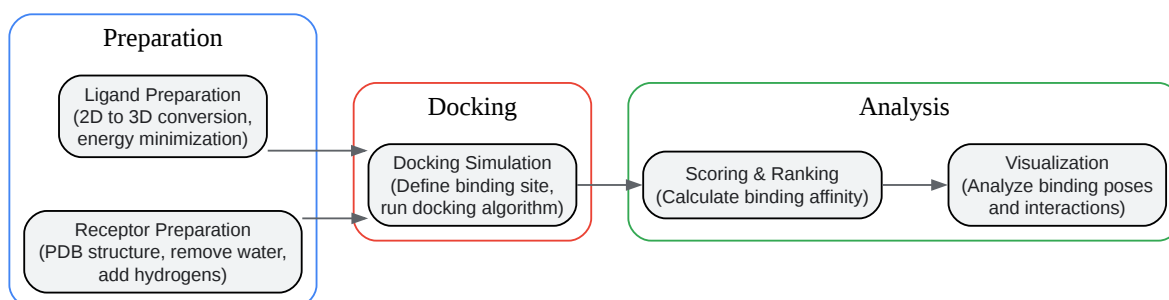
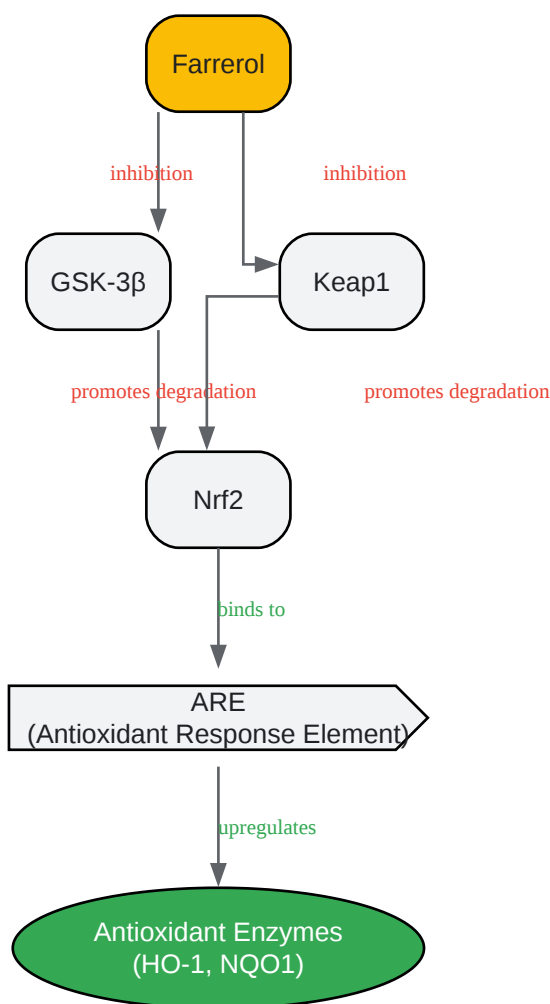
- Anti-inflammatory Effects:
 - Inhibition of pro-inflammatory cytokines: Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-1 β (IL-1 β), and Tumor Necrosis Factor- α (TNF- α).
 - Downregulation of inflammatory enzymes: Cyclooxygenase-2 (COX-2).

- Suppression of key signaling pathways: Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt), and Mitogen-Activated Protein Kinase (MAPK) pathways (including JNK1/2, ERK1/2, and p38).
- Antioxidant Effects:
 - Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
 - Inhibition of Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2.
 - Upregulation of downstream antioxidant enzymes: Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
 - Direct inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a negative regulator of Nrf2.
- Antitumor Effects:
 - Modulation of apoptosis-related proteins: Decreased Bcl-2 and increased Bax expression.
 - Activation of caspases.
 - Inhibition of epithelial-mesenchymal transition (EMT) markers.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by **farrerol**.





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